(3R*,4R*)-4-azido-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
(3R*,4R*)-4-azido-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a piperidine ring substituted with an azido group, a hydroxy group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R*,4R*)-4-azido-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with a piperidine derivative, which undergoes selective functionalization to introduce the azido and hydroxy groups. The tert-butyl ester group is often introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve mild temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved yields. These systems allow for continuous production, which is more efficient and scalable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R*,4R*)-4-azido-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), mild temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Sodium azide (NaN3), polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3R*,4R*)-4-azido-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3R*,4R*)-4-azido-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug design. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-azido-3-hydroxy-piperidine-1-carboxylic acid methyl ester**: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
- (3R,4R)-4-azido-3-hydroxy-piperidine-1-carboxylic acid ethyl ester**: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
The presence of the tert-butyl ester group in (3R*,4R*)-4-azido-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester provides enhanced stability against nucleophiles and reducing agents, making it a valuable protecting group in synthetic chemistry . This stability, combined with the reactivity of the azido and hydroxy groups, makes this compound particularly versatile for various chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-7(12-13-11)8(15)6-14/h7-8,15H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGXBAKIMNIDC-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161495 | |
Record name | 1,1-Dimethylethyl (3R,4R)-4-azido-3-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859854-74-3 | |
Record name | 1,1-Dimethylethyl (3R,4R)-4-azido-3-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859854-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3R,4R)-4-azido-3-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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